molecular formula C8H15NO2 B13121500 Methyl1,5-dimethylpyrrolidine-3-carboxylate

Methyl1,5-dimethylpyrrolidine-3-carboxylate

Cat. No.: B13121500
M. Wt: 157.21 g/mol
InChI Key: FPZVTGYANWSZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl1,5-dimethylpyrrolidine-3-carboxylate is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1,5-dimethylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,5-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl1,5-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Functionalized pyrrolidine derivatives with different substituents.

Scientific Research Applications

Methyl1,5-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl1,5-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl1,5-dimethylpyrrolidine-2-carboxylate
  • Ethyl1,5-dimethylpyrrolidine-3-carboxylate
  • Methyl1,5-dimethylpyrrolidine-4-carboxylate

Uniqueness

Methyl1,5-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 1,5-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-4-7(5-9(6)2)8(10)11-3/h6-7H,4-5H2,1-3H3

InChI Key

FPZVTGYANWSZSD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.